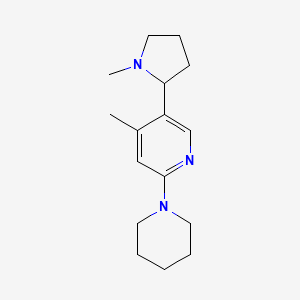
tert-Butyl isopropyl(5-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of tert-Butyl isopropyl(5-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with N-tosyl-5-bromo-4,7-diazaindole . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .
Chemical Reactions Analysis
Tert-Butyl isopropyl(5-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Scientific Research Applications
Tert-Butyl isopropyl(5-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)carbamate is widely used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of various organic compounds.
Biology: In the study of enzyme inhibitors and receptor modulators.
Medicine: As a precursor in the development of pharmaceutical drugs, particularly kinase inhibitors.
Industry: Used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl isopropyl(5-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, thereby inhibiting their activity. This inhibition can lead to various biological effects, such as the modulation of signal transduction pathways .
Comparison with Similar Compounds
Tert-Butyl isopropyl(5-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)carbamate is unique due to its specific structure and reactivity. Similar compounds include:
Tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate: Used as an intermediate in the synthesis of upadacitinib.
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Used in the synthesis of various heterocyclic compounds.
These compounds share similar functional groups but differ in their core structures and specific applications.
Properties
Molecular Formula |
C24H33N3O4S |
|---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
tert-butyl N-[5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-yl]-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C24H33N3O4S/c1-17(2)27(23(28)31-24(4,5)6)22-14-11-19(16-25-22)21-8-7-15-26(21)32(29,30)20-12-9-18(3)10-13-20/h9-14,16-17,21H,7-8,15H2,1-6H3 |
InChI Key |
RNQCILWIWRDENV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3)N(C(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)thieno[2,3-c]pyridine-7(6H)-thione](/img/structure/B11823747.png)
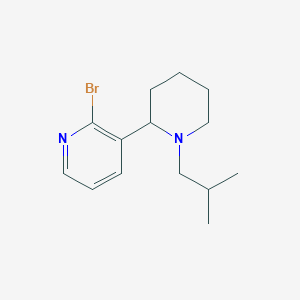
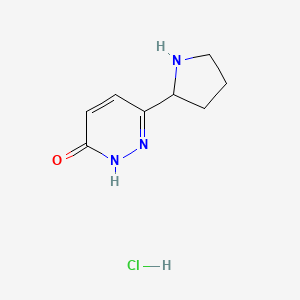
![3-[2-(difluoromethoxy)phenyl]but-2-enoic acid](/img/structure/B11823770.png)
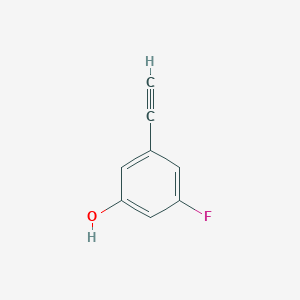
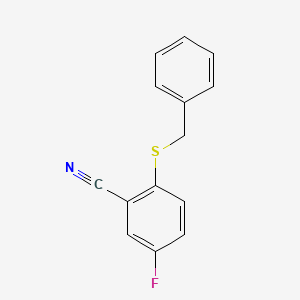

![5-({5-[6-(4-Acetylpiperazin-1-yl)-3-nitropyridin-2-yl]-2-fluorophenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11823793.png)
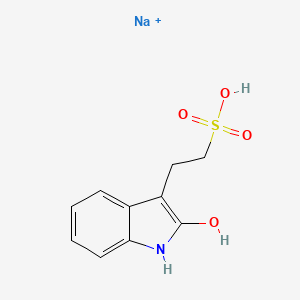
![[3-(Trifluoromethyl)morpholin-4-yl] 4-methylbenzenesulfonate](/img/structure/B11823809.png)
![2-fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11823812.png)
![5H-Indolo[2,3-a]pyrano[3,4-g]quinolizin-5-one, 1-ethenyl-2-(](/img/structure/B11823816.png)

